![molecular formula C24H32O4 B133115 5-Hydroxydrospirenone CAS No. 197721-70-3](/img/structure/B133115.png)
5-Hydroxydrospirenone
Overview
Description
5-Hydroxydrospirenone is a derivative of Drospirenone . Drospirenone is a synthetic progestin commonly found in oral contraceptive pills for the prevention of pregnancy and other conditions . It is used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) .
Molecular Structure Analysis
5-Hydroxydrospirenone has a molecular formula of C24H32O4 . Its molecular weight is 384.5 g/mol . The IUPAC name is (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro [hexacyclo [9.8.0.0 2,4 .0 5,10 .0 14,19 .0 16,18 ]nonadecane-15,5’-oxolane]-2’,7-dione .Physical And Chemical Properties Analysis
5-Hydroxydrospirenone has a molecular weight of 384.5 g/mol . The molecular formula is C24H32O4 . The IUPAC name is (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro [hexacyclo [9.8.0.0 2,4 .0 5,10 .0 14,19 .0 16,18 ]nonadecane-15,5’-oxolane]-2’,7-dione .Relevant Papers
- A paper titled “Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen” discusses the pharmacological properties of drospirenone, the impact of the different formulations on metabolic and laboratory parameters, and the resulting clinical implications .
- Another paper titled “Drospirenone‐containing oral contraceptive pills and the risk of venous and arterial thrombosis: a systematic review” suggests that drospirenone-containing OCP use is associated with a higher risk for VTE than both no OCP use and levonorgestrel-containing OCP use .
- A paper titled “Estetrol/Drospirenone: A Review in Oral Contraception” discusses the use of drospirenone in combination with estetrol as an oral contraceptive for the prevention of pregnancy .
Scientific Research Applications
Oral Contraception
5-Hydroxydrospirenone, like its parent compound drospirenone, is used in combination with ethinyl estradiol or estetrol as an oral contraceptive to prevent pregnancy . It provides effective birth control by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining.
Acne Treatment
In addition to its contraceptive effects, 5-Hydroxydrospirenone is used to control acne. It is often combined with estrogens to manage moderate acne vulgaris . The compound’s anti-androgenic properties contribute to its effectiveness in treating acne.
Premenstrual Dysphoric Disorder (PMDD)
PMDD is a severe form of premenstrual syndrome (PMS) characterized by mood swings, irritability, and physical symptoms. 5-Hydroxydrospirenone, when combined with estrogens, helps alleviate PMDD symptoms by regulating hormonal fluctuations .
Menopause-Associated Symptoms
The combination of 5-Hydroxydrospirenone with estrogens is approved for treating menopause-associated symptoms. These symptoms include vasomotor symptoms (hot flashes, night sweats) and vulvovaginal atrophy. The compound’s hormonal effects provide relief for menopausal women .
Cardiovascular Research
While not directly related to 5-Hydroxydrospirenone, research on its parent compound, drospirenone, has explored cardiovascular effects. Some studies have suggested a potential link between drospirenone-containing contraceptives and venous thromboembolism (VTE). However, the overall risk remains lower than during pregnancy or the postpartum period .
Endocrine and Reproductive Health Studies
Researchers investigate 5-Hydroxydrospirenone’s impact on endocrine function and reproductive health. Its anti-androgenic properties make it relevant for conditions such as polycystic ovary syndrome (PCOS) and hirsutism. Further studies explore its effects on hormone regulation and fertility .
Mechanism of Action
Target of Action
5-Hydroxydrospirenone, like its parent compound drospirenone, is a synthetic progestin . It primarily targets the progesterone receptor (PR) , acting as an agonist . This receptor is the biological target of progestogens like progesterone . Additionally, it has antimineralocorticoid and antiandrogenic activity . It also acts as an antagonist of the androgen receptor (AR) .
Mode of Action
5-Hydroxydrospirenone, in combination with ethinyl estradiol, suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) , thereby preventing ovulation . This is the primary mechanism by which it prevents pregnancy. Other changes induced by this drug that may aid in the prevention of pregnancy include alterations in cervical mucus consistency, which hinders sperm movement .
Biochemical Pathways
It is known that by coupling to gαi, gαq/11, or gαs, the 5-ht receptors are able to exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
The oral bioavailability of drospirenone is between 66 and 85% . Peak levels occur 1 to 6 hours after an oral dose . It is metabolized in the liver, mostly via CYP450-independent mechanisms (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The metabolites include drospirenone acid and 4,5-dihydrodrospirenone 3-sulfate . The elimination half-life is 25–33 hours , and it is excreted in urine and feces .
Result of Action
The primary result of 5-Hydroxydrospirenone’s action is the prevention of pregnancy . In addition to its contraceptive effects, this combination is used to treat moderate acne vulgaris and the symptoms of premenstrual dysphoric disorder . It has also been approved for combination with estrogens for the treatment of menopause-associated symptoms, such as vasomotor symptoms and vulvovaginal atrophy .
Action Environment
The action of 5-Hydroxydrospirenone can be influenced by various environmental factors. For instance, the risk of venous thromboembolism associated with its use has been a subject of widespread safety concern . The fda concluded that the increase in the risk of thromboembolism resulting from the use of drospirenone remains unclear, as studies regarding this risk are conflicting . The FDA has mentioned that the increased risk of venous thromboembolism with oral contraceptives such as drospirenone exists but remains lower than the risk of this condition during pregnancy and during the postpartum period .
properties
IUPAC Name |
(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANBDIXNMIXPA-DHHRPGCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173470 | |
Record name | 5-Hydroxydrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxydrospirenone | |
CAS RN |
197721-70-3 | |
Record name | (2′S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2′(5′H)-furan]-3,5′(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197721-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxydrospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197721703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxydrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-6 beta,7 beta;15 beta,16 beta-dimethylene-3-oxo-5 beta,17 alpha-pregnane-21,17-carbolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-HYDROXYDROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC1T1MJ4XN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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